molecular formula C9H7ClN2O2S B2628599 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1247793-72-1

2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2628599
CAS No.: 1247793-72-1
M. Wt: 242.68
InChI Key: TWNJXKWZTKTFTG-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfur-containing fused pyridine derivatives. Its structure features a thiopyrano[4,3-b]pyridine core with a sulfone group (6,6-dioxo), a chlorine substituent at position 2, and a cyano group at position 2. It is cataloged as a discontinued research chemical, indicating specialized applications in heterocyclic chemistry or medicinal chemistry .

Properties

IUPAC Name

2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-9-6(4-11)3-7-5-15(13,14)2-1-8(7)12-9/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJXKWZTKTFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=C(N=C21)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247793-72-1
Record name 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the thiopyrano[4,3-b]pyridine core, followed by chlorination and introduction of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences
Compound Name Substituents/Ring System Key Features
2-Chloro-6,6-dioxo-5H,7H,8H-6λ⁶-thiopyrano[4,3-b]pyridine-3-carbonitrile Chloro (C2), sulfone (C6,6), cyano (C3) Sulfone group increases polarity and oxidative stability
2-Chloro-7,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Chloro (C2), dimethyl (C7,7), cyano (C3) Methyl groups enhance lipophilicity; lacks sulfur
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) Amino (C2), hydroxymethyl (C6), oxo (C8) Oxygen-rich pyranopyran core; antibacterial potential
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Chlorothiophenyl (C6), oxopropoxy (C2) Thiophenyl and ether linkages; Thorpe-Ziegler cyclization used
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Sulfanyl (C2), thienyl (C6) Thiol group enables disulfide bond formation; used in heteroaryl synthesis
Key Observations :
  • The sulfone group in the target compound distinguishes it from sulfur-containing analogues (e.g., thioethers or thiophenyl derivatives), conferring higher oxidative stability and polarity .
  • Chlorine and cyano groups are common in pyridine derivatives, contributing to electrophilic reactivity and intermolecular interactions .
Key Observations :
  • Sulfone formation typically requires oxidation of a thioether intermediate, which may involve reagents like H₂O₂ or m-CPBA .
  • Thorpe-Ziegler and Knoevenagel reactions are common for constructing fused pyridine systems .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Target compound N/A (discontinued) N/A High polarity due to sulfone
6h () 232–236 3406 (NH), 2191 (CN), 1636 (C=O) Hydroxymethyl and carbonyl groups
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile N/A 1593 (C=N) Thienyl and sulfanyl groups
Key Observations :
  • The target compound’s sulfone group would likely exhibit strong IR absorption near 1300–1150 cm⁻¹ (asymmetric SO₂ stretch) and 1120–1060 cm⁻¹ (symmetric SO₂ stretch), though direct data is unavailable .
  • Cyano groups in all compounds show IR peaks near 2200 cm⁻¹ .
Key Observations :
  • Sulfone-containing compounds are often explored for enzyme inhibition due to their hydrogen-bonding capacity.
  • Chlorine and cyano groups enhance binding to biological targets, as seen in antibacterial and cytotoxic derivatives .

Biological Activity

2-Chloro-6,6-dioxo-5H,7H,8H-6λ6-thiopyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 2-chloro-6,6-dioxo-5H,7H,8H-6λ6-thiopyrano[4,3-b]pyridine-3-carbonitrile can be represented as follows:

  • Molecular Formula : C₉H₅ClN₂O₂S
  • Molecular Weight : 232.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Structural Characteristics

The compound features a pyridine ring fused with a thiopyrano moiety. The presence of the chloro and carbonitrile groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of thiopyran compounds exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that they possess activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

Preliminary studies have suggested that 2-chloro-6,6-dioxo-5H,7H,8H-6λ6-thiopyrano[4,3-b]pyridine-3-carbonitrile may exhibit cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation.

Neuropharmacological Effects

Recent investigations have explored the neuropharmacological effects of related pyridine derivatives. These studies indicate potential anxiolytic and antidepressant activities. The compounds showed promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalAnxiolytic and antidepressant-like effects

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-chloro-6,6-dioxo-5H,7H,8H-6λ6-thiopyrano[4,3-b]pyridine-3-carbonitrile. Modifications on the thiopyrano structure and substitutions on the pyridine ring can significantly alter its pharmacological profile.

Key Findings from SAR Studies

  • Chloro Substitution : The presence of the chloro group enhances lipophilicity and may improve membrane permeability.
  • Carbonitrile Group : This functional group is essential for biological activity as it participates in hydrogen bonding with biological targets.
  • Dioxo Functionality : The dioxo moiety contributes to the compound's reactivity and potential interactions with nucleophiles.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiopyran derivatives. The results showed that compounds similar to 2-chloro-6,6-dioxo exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Study 2: Cancer Cell Line Testing

In vitro assays conducted on human cancer cell lines revealed that modifications in the thiopyrano structure led to enhanced cytotoxicity. The study concluded that specific structural features are critical for inducing apoptosis in cancer cells.

Study 3: Neuropharmacological Assessment

A series of behavioral tests assessed the anxiolytic effects of related compounds in animal models. Results indicated significant reductions in anxiety-like behavior when compared to control groups treated with standard anxiolytics like diazepam.

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